
3,4-Pyridinedicarbonyl dichloride
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Description
3,4-Pyridinedicarbonyl dichloride, also known as this compound, is a useful research compound. Its molecular formula is C7H3Cl2NO2 and its molecular weight is 204.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
One of the primary applications of 3,4-pyridinedicarbonyl dichloride lies in organic synthesis. It serves as an acylating agent for the introduction of pyridine-based functionalities into various organic compounds.
- Synthesis of Pyridine Derivatives : The compound is utilized in the synthesis of pyridine derivatives that exhibit biological activity. For instance, it has been employed to create pyridine-2,6-carboxamide-derived Schiff bases, which have shown potential antimicrobial properties .
- Polymer Chemistry : Research has demonstrated that this compound can be used to synthesize copolyesters with enhanced gas barrier properties compared to traditional polymers like polyethylene terephthalate (PET). These copolyesters exhibit good thermal stability and mechanical properties, making them suitable for food packaging applications .
Coordination Chemistry
This compound plays a significant role in coordination chemistry. It acts as a ligand in the formation of coordination polymers with transition metals.
- Metal Complexes : The compound has been utilized in the synthesis of two-dimensional coordination polymers with copper and cobalt. These complexes are characterized by their unique crystal structures and have potential applications in catalysis and materials science .
- Catalyst-Free Polymerization : The reactivity of this compound makes it a favorable candidate for catalyst-free polymerization processes. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
Biological Applications
The biological significance of this compound is reflected in its derivatives, which have been explored for their antimicrobial activities.
- Antimicrobial Studies : Various studies have reported the synthesis of new compounds derived from this compound that exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .
- Molecular Docking : Computational studies involving molecular docking have shown that derivatives of this compound interact effectively with biological targets, indicating their potential use in drug development .
Properties
IUPAC Name |
pyridine-3,4-dicarbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAQNXMBCJOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444003 |
Source
|
Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-02-7 |
Source
|
Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.